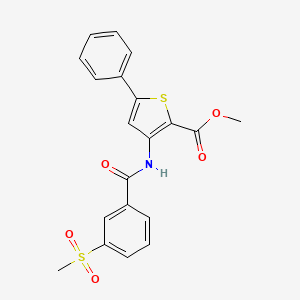

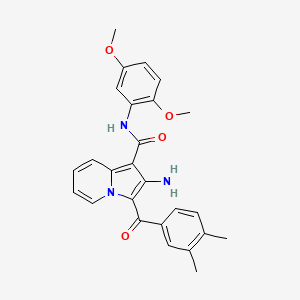

Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One application of related compounds includes the photochemically induced radical alkenylation of C(sp3)–H bonds, employing a metal-free reaction for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units. This method serves as an efficient way to extend carbon skeletons, which is pivotal in synthesizing structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).

Medicinal Chemistry and Pharmacology

Compounds bearing the methylsulfonyl group, similar in structure to Methyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, have shown Class III antiarrhythmic activity. This includes a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which exhibit potent activity devoid of effects on conduction both in vitro and in vivo. This research underlines the potential of such compounds in the development of new antiarrhythmic drugs (Ellingboe et al., 1992).

Antibacterial Activity

Research into new thiourea derivatives, including those similar to the structure , has explored their antibacterial and anti-pathogenic activities. These compounds have demonstrated significant effects, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm formation capabilities. Such findings are crucial in the ongoing search for novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Material Science and Sensor Development

In another study, a novel samarium(III) selective membrane sensor was developed using a compound that can act as an excellent ionophore. This sensor exhibited high selectivity for Sm(III) ions over other metal ions, highlighting the potential of such compounds in analytical chemistry and environmental monitoring (Ganjali et al., 2003).

Eigenschaften

IUPAC Name |

methyl 3-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S2/c1-26-20(23)18-16(12-17(27-18)13-7-4-3-5-8-13)21-19(22)14-9-6-10-15(11-14)28(2,24)25/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPADTDJWKELHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)

![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)